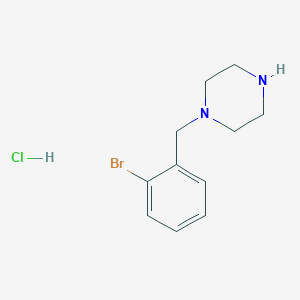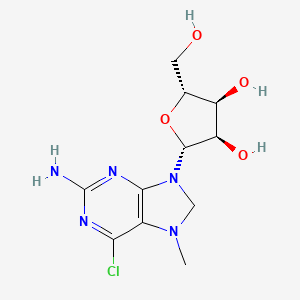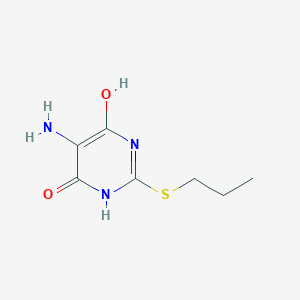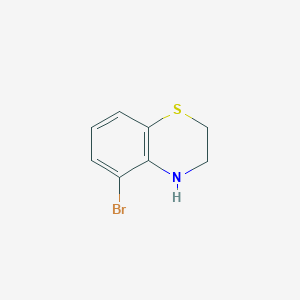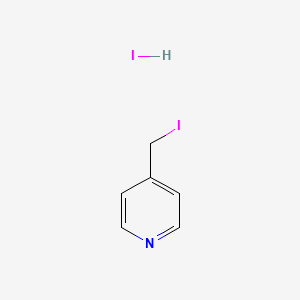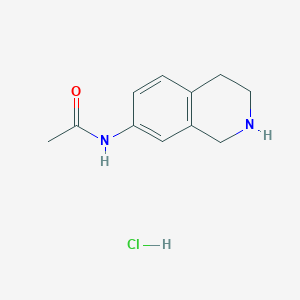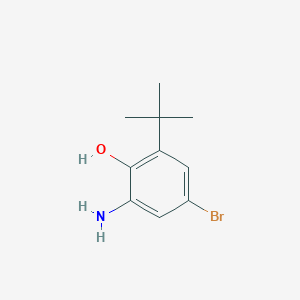
2-氨基-4-溴-6-叔丁基苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Amino-4-bromo-6-tert-butylphenol” is a chemical compound. It is a derivative of phenol, where the hydrogen atoms of the phenol are replaced by three tert-butyl groups . It is used in pharmaceutical intermediates and as medicine .
Synthesis Analysis
The synthesis of “2-Amino-4-bromo-6-tert-butylphenol” involves the bromination of 2,6-di-tert-butylphenol . The structure of the synthesized compound was confirmed by 1H NMR .Molecular Structure Analysis
The molecular structure of “2-Amino-4-bromo-6-tert-butylphenol” was characterized as C14H22O through 1H NMR analysis . The structure was also confirmed through GC–MS analysis .Chemical Reactions Analysis
“2-Amino-4-bromo-6-tert-butylphenol” can be used as a reactant to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .科学研究应用
抗病毒和免疫调节特性
尼日赫哈罗达瓦等人(2020年)的研究探讨了2-氨基-4,6-二叔丁基苯酚衍生物对人外周血淋巴细胞的存活和功能潜力的影响。发现这些化合物在一定浓度下不会产生毒性作用,而是刺激外周血单核细胞产生干扰素,表明具有潜在的抗病毒和免疫调节活性 (Nizheharodava et al., 2020)。
催化应用
钱等人(2011年)研究了铁(III)胺基-双酚酚配合物的催化特性,这些配合物是从涉及类似于2-氨基-4-溴-6-叔丁基苯酚的前体的反应中衍生出来的。发现这些配合物对C-C交叉偶联反应具有有效的催化作用,展示了该化合物在合成化学应用中的潜力 (Qian, Dawe, & Kozak, 2011)。
自由基调节活性
对2-氨基-4,6-二叔丁基苯酚衍生物的自由基调节活性进行进一步研究显示其对各种类型的有机自由基具有有效性。这些发现对于开发具有增强稳定性和性能的新材料和药物具有重要意义 (Nizheharodava et al., 2020)。
抗氧化特性
研究了含有ferrocenyl基团和(硫)酚、邻苯二酚片段的席夫碱的电化学反应性和抗氧化活性。含有2-氨基-4-溴-6-叔丁基苯酚衍生物的化合物显示出与标准抗氧化剂相媲美的有效性,突显了它们在减轻氧化应激中的潜力 (Smolyaninov et al., 2018)。
分子内相互作用和稳定性
贝尔科夫等人(2009年)专注于4,6-二叔丁基-2-氨基苯酚衍生物溶液中的分子内相互作用。他们发现这些衍生物中O—H⋅⋅⋅N分子内氢键的强度影响了辐射诱导反应的过程及其抗病毒活性。这项研究强调了理解分子相互作用以增强药物和材料的稳定性和活性的重要性 (Belkov et al., 2009)。
作用机制
Target of Action
It is known that phenolic compounds often interact with proteins, enzymes, and cellular receptors, influencing various biochemical processes .
Mode of Action
Phenolic compounds generally exert their effects through interactions with cellular targets, leading to changes in cell function . They may also participate in free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Phenolic compounds are known to influence a variety of biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .
Pharmacokinetics
The lipophilicity and water solubility of a compound can impact its bioavailability .
Result of Action
Phenolic compounds can have a variety of effects at the molecular and cellular level, including antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-bromo-6-tert-butylphenol. For instance, the compound may exhibit different properties under varying temperature, pH, and light conditions . It’s also important to note that the compound may cause skin and eye irritation, and may cause respiratory irritation .
安全和危害
“2-Amino-4-bromo-6-tert-butylphenol” may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .
未来方向
“2-Amino-4-bromo-6-tert-butylphenol” can be used to manufacture fluorescent brighteners OB, MN, EFT, ER, ERM, and other products. It can also be used in the production of pesticides, dyes, photosensitive materials, etc . Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .
生化分析
Biochemical Properties
2-Amino-4-bromo-6-tert-butylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in oxidative amination reactions, where it acts as a reactant in the presence of copper catalysts . This compound can also inhibit certain enzymes, such as protein tyrosine phosphatase 1B, which is involved in regulating insulin signaling pathways . The interactions between 2-Amino-4-bromo-6-tert-butylphenol and these biomolecules are primarily based on its ability to form hydrogen bonds and engage in hydrophobic interactions.
Cellular Effects
2-Amino-4-bromo-6-tert-butylphenol has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes involved in these pathways . For example, its inhibition of protein tyrosine phosphatase 1B can lead to enhanced insulin signaling, which may impact glucose metabolism and cellular energy balance . Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-Amino-4-bromo-6-tert-butylphenol involves its interactions with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, either inhibiting or activating their functions . For instance, its inhibition of protein tyrosine phosphatase 1B is achieved through binding to the enzyme’s active site, preventing it from dephosphorylating its substrates . This binding interaction is facilitated by the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-bromo-6-tert-butylphenol can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 2-Amino-4-bromo-6-tert-butylphenol in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-Amino-4-bromo-6-tert-butylphenol in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhanced insulin signaling and improved glucose metabolism . At higher doses, it can cause toxic or adverse effects, including cellular stress and damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
2-Amino-4-bromo-6-tert-butylphenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can affect metabolic flux by modulating the activity of key enzymes involved in these pathways . For example, its inhibition of protein tyrosine phosphatase 1B can lead to changes in glucose metabolism and energy balance . Additionally, this compound can influence metabolite levels by altering the activity of enzymes responsible for their synthesis and degradation .
Transport and Distribution
Within cells and tissues, 2-Amino-4-bromo-6-tert-butylphenol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects . The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing its distribution within cells .
Subcellular Localization
The subcellular localization of 2-Amino-4-bromo-6-tert-butylphenol is influenced by its targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules . These interactions can affect the compound’s activity and function, contributing to its overall biochemical effects .
属性
IUPAC Name |
2-amino-4-bromo-6-tert-butylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTKQUPMASQSCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402890-03-2 |
Source


|
| Record name | 2-amino-4-bromo-6-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
methanone hydrobromide](/img/structure/B1379279.png)
![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379281.png)
![tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1379283.png)
![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)



![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)
